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molecular formula C10H10O B8624347 1-Methylene-indan-4-ol CAS No. 612823-74-2

1-Methylene-indan-4-ol

Cat. No. B8624347
M. Wt: 146.19 g/mol
InChI Key: FAGDVDBRSVITPP-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

A mixture of 1-methylene-indan-4-ol (200 mg, 1.37 mmol) and 10% Pd/C (60 mg, 10% weight) in methanol (6 ml) was hydrogenated under 50 psi hydrogen atmosphere for 1 hour. The mixture was dissolved in EtOAc, filtered through a celite pad. The filtrate was concentrated under reduced pressure, and dried to give 1-methyl-indan-4-ol (190 g, 94%)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=2[CH2:4][CH2:3]1.[H][H]>CO.CCOC(C)=O.[Pd]>[CH3:1][CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=2[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C=C1CCC=2C(=CC=CC12)O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1CCC=2C(=CC=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93579.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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